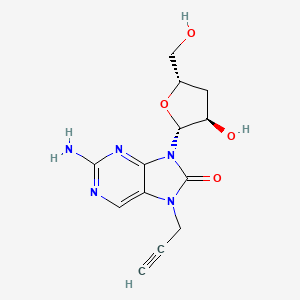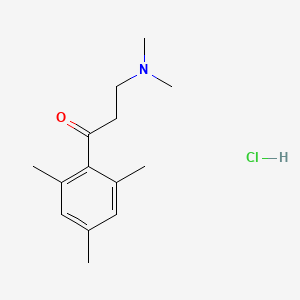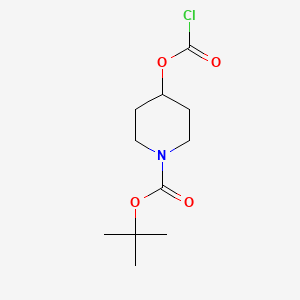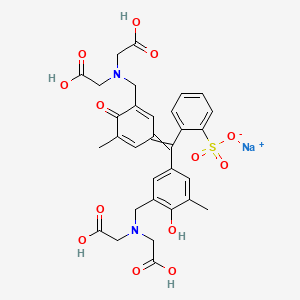
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center at the third carbon, making it optically active. The compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 2,4-dimethylphenyl substituent on the third carbon. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from commercially available precursors. The key steps typically include:
Formation of the Chiral Center: This can be achieved through asymmetric hydrogenation or chiral auxiliary-based methods.
Introduction of the 2,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a suitable electrophile.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques are often employed to achieve the desired stereochemistry. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The amino group can participate in condensation reactions to form amides, imines, or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Condensation: Reagents like acetic anhydride, formaldehyde, and various amines are used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, halogenated compounds, and various amide or imine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a model amino acid in studies of protein structure and function.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-amino-3-phenylpropanoic acid: Lacks the 2,4-dimethyl substituents on the aromatic ring.
(3S)-3-amino-3-(4-methylphenyl)propanoic acid: Contains a single methyl group at the para position of the aromatic ring.
(3S)-3-amino-3-(2,6-dimethylphenyl)propanoic acid: Has methyl groups at the ortho positions of the aromatic ring.
Uniqueness
The presence of the 2,4-dimethyl substituents on the aromatic ring of (3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
LRMMWNSBHJFPEE-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@H](CC(=O)O)N)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(CC(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




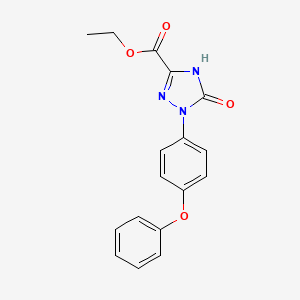
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)




![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
